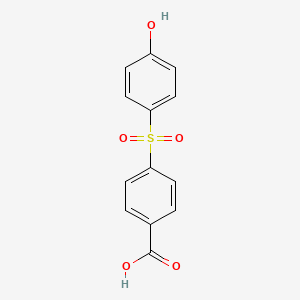

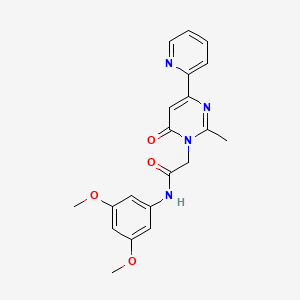

![molecular formula C12H12N2O3S B2423495 6-Morpholin-4-yl[1,3]dioxolo[4,5-f][1,3]benzothiazole CAS No. 863001-60-9](/img/structure/B2423495.png)

6-Morpholin-4-yl[1,3]dioxolo[4,5-f][1,3]benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Morpholin-4-yl[1,3]dioxolo[4,5-f][1,3]benzothiazole, also known as Mor-Ben, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Wissenschaftliche Forschungsanwendungen

Fluorescent Dyes and Imaging Agents

DBD derivatives serve as novel fluorescent dyes. Starting from commercially available precursors (such as vanillin and 1,2,4,5-tetrachlorobenzene), the core unit can be synthesized straightforwardly. Subsequent lithiation and derivatization of the benzene ring allow fine-tuning of their photophysical properties. These fluorescent moieties exhibit absorption ranges from 403 to 520 nm and emission ranges from 495 to 665 nm. Notably, DBD dyes possess long fluorescence lifetimes, high photobleaching stability, large Stokes shifts, and compact sizes, making them ideal for optical sensing applications .

Photodynamic Therapy (PDT)

DBD derivatives have shown promise in PDT—a cancer treatment that uses light-activated compounds to selectively destroy tumor cells. By combining DBD with photosensitizers, researchers explore their potential for targeted cancer therapy.

Wirkmechanismus

Target of Action

The primary targets of 6-Morpholin-4-yl[1,3]dioxolo[4,5-f][1,3]benzothiazole are acetylpolyamine amidohydrolases (APAHs) from Pseudomonas aeruginosa . APAHs are enzymes that are involved in the polyamine metabolism . They contain a highly conserved deacetylase binding domain with a Zn2+ ion at the bottom of the binding pocket .

Mode of Action

The compound interacts with its targets, APAHs, through a fluorescence lifetime-based binding assay . The extraordinary fluorescence features of the [1,3]dioxolo[4,5-f][1,3]benzodioxole dyes were exploited to develop this assay . This assay is robust and suitable for determining accurate binding constants for inhibitors against enzymes of the histone deacetylase family .

Biochemical Pathways

The compound affects the polyamine metabolism pathway . Polyamines have been reported to interfere with biofilm formation , which is a major success strategy of the notorious hospital pathogen P. aeruginosa .

Result of Action

The result of the compound’s action is the identification of the first inhibitors against three members of the histone deacetylase enzyme family from Pseudomonas aeruginosa . The compounds were characterized in terms of potency and selectivity profile .

Action Environment

The action of the compound is robust against autofluorescent and light-absorbing compounds, which are the most common sources of systematic false positives . This makes the compound suitable for high-throughput screening applications . .

Eigenschaften

IUPAC Name |

6-morpholin-4-yl-[1,3]dioxolo[4,5-f][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-3-15-4-2-14(1)12-13-8-5-9-10(17-7-16-9)6-11(8)18-12/h5-6H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFYEPRSZCVWCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC4=C(C=C3S2)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4,5-Dichloroimidazol-1-yl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2423420.png)

![6-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2423423.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2423424.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide](/img/structure/B2423426.png)

![3-ethyl-N-(4-ethylphenyl)-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2423433.png)